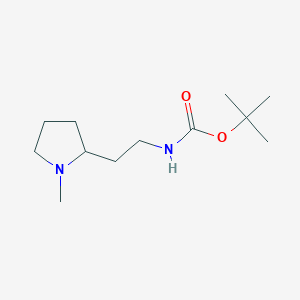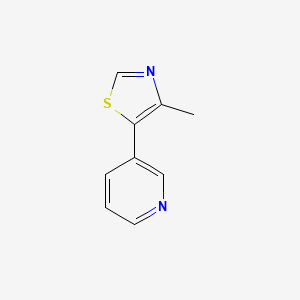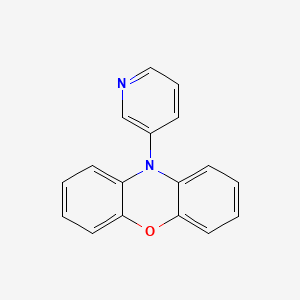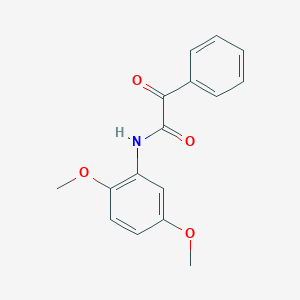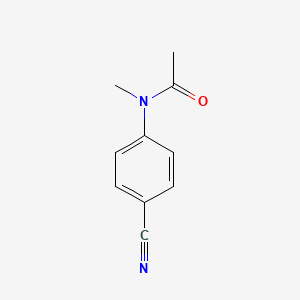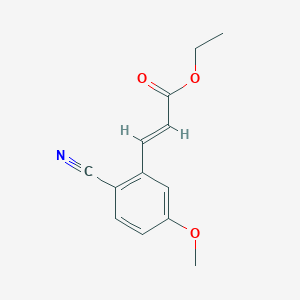
10-Bromodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Bromodecanamide is an organic compound with the molecular formula C10H20BrNO It is a brominated derivative of decanamide, characterized by the presence of a bromine atom attached to the tenth carbon of the decanamide chain
准备方法
Synthetic Routes and Reaction Conditions: 10-Bromodecanamide can be synthesized through the bromination of decanamide. The typical synthetic route involves the reaction of decanamide with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where decanamide is reacted with bromine in a controlled environment. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to decanamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of decanamide derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of decanamide.
Oxidation: Formation of decanoic acid or other oxidized products.
科学研究应用
10-Bromodecanamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of brominated polymers and other materials with specific properties.
Biological Studies: It may be used in the study of brominated compounds’ effects on biological systems, including their potential as antimicrobial or anticancer agents.
Chemical Research: The compound serves as a model compound for studying the reactivity and properties of brominated amides.
作用机制
The mechanism of action of 10-Bromodecanamide largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by the transfer of hydride ions from the reducing agent to the carbonyl group of the amide.
Molecular Targets and Pathways:
Nucleophilic Substitution: The carbon-bromine bond is the primary target, where the nucleophile attacks the carbon atom, leading to the displacement of the bromine atom.
Reduction: The carbonyl group of the amide is the target, where the reducing agent donates hydride ions to reduce the carbonyl carbon.
相似化合物的比较
10-Bromodecanoic Acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
10-Bromodecanol: Contains a hydroxyl group instead of an amide group.
Decanamide: The parent compound without the bromine atom.
Uniqueness: 10-Bromodecanamide is unique due to the presence of both a bromine atom and an amide group, which imparts distinct reactivity and properties compared to its non-brominated or differently functionalized analogs. This combination makes it a valuable intermediate in organic synthesis and material science.
属性
CAS 编号 |
88785-07-3 |
|---|---|
分子式 |
C10H20BrNO |
分子量 |
250.18 g/mol |
IUPAC 名称 |
10-bromodecanamide |
InChI |
InChI=1S/C10H20BrNO/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H2,12,13) |
InChI 键 |
ZNZBDZFFUOWDKF-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCC(=O)N)CCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
